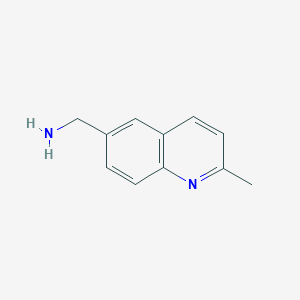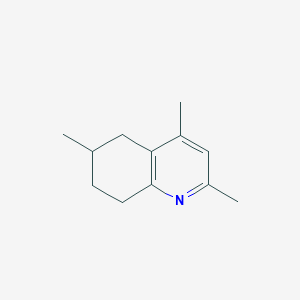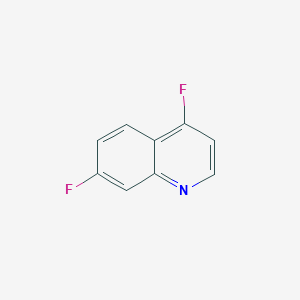
N-((3-Methyloxetan-3-yl)methyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-Methyloxetan-3-yl)methyl)butyramide: is an organic compound with the molecular formula C9H17NO2 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a butyramide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Methyloxetan-3-yl)methyl)butyramide typically involves the following steps:
Preparation of 3-Methyl-3-oxetanemethanol: This intermediate can be synthesized by the reaction of formaldehyde with isobutylene oxide under acidic conditions.
Formation of this compound: The 3-Methyl-3-oxetanemethanol is then reacted with butyric acid and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-((3-Methyloxetan-3-yl)methyl)butyramide can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding lactones.
Reduction: The amide group can be reduced to form amines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of lactones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxetanes.
Scientific Research Applications
N-((3-Methyloxetan-3-yl)methyl)butyramide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-((3-Methyloxetan-3-yl)methyl)butyramide involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(3-methyloxetan-3-yl)methanamine
- 1-(3-Methyloxetan-3-yl)methanamine
- N-Methyl-1-(tetrahydro-3-furanyl)methanamine
Uniqueness
N-((3-Methyloxetan-3-yl)methyl)butyramide is unique due to the presence of both an oxetane ring and a butyramide group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-[(3-methyloxetan-3-yl)methyl]butanamide |
InChI |
InChI=1S/C9H17NO2/c1-3-4-8(11)10-5-9(2)6-12-7-9/h3-7H2,1-2H3,(H,10,11) |
InChI Key |
RDIKYPGMLQPUJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1(COC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B11916772.png)
![1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride](/img/structure/B11916784.png)
![4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one](/img/structure/B11916793.png)
![Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B11916797.png)

![3-Methylene-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B11916803.png)

